trans-3-Amino-1-methylcyclobutanol hydrochloride
Description
Properties
IUPAC Name |
3-amino-1-methylcyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-5(7)2-4(6)3-5;/h4,7H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQSVGZFSOUXPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523606-23-6 | |
| Record name | rac-(1s,3r)-3-amino-1-methylcyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-1-methylcyclobutanol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclobutanone derivative with ammonia or an amine source, followed by reduction and subsequent hydrochloride salt formation .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: trans-3-Amino-1-methylcyclobutanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclobutanol derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-3-Amino-1-methylcyclobutanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions .
Biology: In biological research, this compound is used to study the effects of cyclobutane derivatives on biological systems. It can be used as a model compound to understand the behavior of similar structures in biological environments .
Medicine: Its unique structure can be modified to create new pharmaceutical compounds with desired therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of trans-3-Amino-1-methylcyclobutanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclobutane ring provides rigidity to the molecule, affecting its interaction with enzymes and receptors .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| trans-3-Amino-1-methylcyclobutanol HCl | 1523606-23-6 | C₅H₁₂ClNO | 137.61 | -OH, -NH₂, -CH₃ |
| cis-3-Amino-1-methylcyclobutanol HCl | 1523606-23-6 | C₅H₁₂ClNO | 137.61 | -OH, -NH₂, -CH₃ (cis) |
| Methyl 3-aminocyclopentanecarboxylate | 1314922-38-7 | C₇H₁₃NO₂ | 143.18 | -NH₂, -COOCH₃ |
| trans-3-(Aminomethyl)-1-methylcyclobutanol HCl | BD01300469 | C₆H₁₄ClNO | 151.64 | -OH, -CH₂NH₂, -CH₃ |
Biological Activity
trans-3-Amino-1-methylcyclobutanol hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its cyclobutane ring structure, which is substituted with an amino group and a hydroxyl group. This configuration allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. The compound's stereochemistry plays a crucial role in its biological interactions, influencing its binding affinity to biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may act as an enzyme inhibitor , binding to the active sites of enzymes and preventing their normal function. For instance, studies have indicated that it can inhibit the activity of certain kinases, which are critical in various signaling pathways .
Key Mechanisms:
- Enzyme Inhibition : Binds to enzyme active sites, altering their activity.
- Receptor Interaction : Modulates receptor functions, potentially leading to therapeutic effects.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits inhibitory effects on several biological targets. For example, it has been investigated for its ability to inhibit AKT activity, a key player in cell survival and metabolism .
Table 1: Summary of In Vitro Studies
| Study | Target | Effect | Reference |
|---|---|---|---|
| Study 1 | AKT | Inhibition | |
| Study 2 | Enzyme X | IC50 = 10 µM | |
| Study 3 | Receptor Y | Modulation of activity |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Research : A study explored its role as an AKT inhibitor in cancer cell lines, showing promise in reducing cell proliferation.
- Neuroprotection : Research indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress.
- Metabolic Disorders : Investigations into its effects on metabolic pathways suggest potential applications in treating diabetes-related complications.
Comparison with Related Compounds
The biological activity of this compound can be compared with similar compounds such as cis-3-Amino-1-methylcyclobutanol hydrochloride. The trans isomer generally exhibits different reactivity profiles due to steric factors associated with its spatial arrangement.
Table 2: Comparison of Biological Activities
| Compound | Structural Configuration | Biological Activity |
|---|---|---|
| This compound | Trans | Enzyme inhibition, receptor modulation |
| cis-3-Amino-1-methylcyclobutanol hydrochloride | Cis | Reduced enzyme inhibition compared to trans |
Q & A
Q. What analytical methods are recommended for determining the purity of trans-3-amino-1-methylcyclobutanol hydrochloride?
- Methodology : High-Performance Liquid Chromatography (HPLC) with a C18 column and optimized mobile phase (e.g., phosphate buffer-methanol mixtures) is widely used for purity analysis of cyclobutanol derivatives. Adjust detection wavelength to ~207 nm for optimal sensitivity based on analogous compounds . Validate the method via linearity (e.g., 1–10 µg/mL range, R² ≥0.999) and recovery studies (RSD <2%) .
Q. How can the stereochemical configuration of this compound be confirmed?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to analyze coupling constants and spatial arrangements. For example, the trans configuration typically exhibits distinct NOE (Nuclear Overhauser Effect) patterns compared to cis isomers. Chiral thin-layer chromatography (TLC) with triketohydrindene/cadmium spray can also differentiate isomers, as described for similar aminobutanol derivatives .
Q. What synthetic routes are reported for this compound?
- Methodology : While direct synthesis data is limited, cyclobutanol derivatives are often synthesized via cycloaddition or ring-opening reactions. For example, aminocyclobutanol scaffolds may be prepared via [2+2] cycloaddition of alkenes followed by selective reduction and hydrochloride salt formation under acidic conditions. Confirm regiochemistry using X-ray crystallography or computational modeling .
Advanced Research Questions
Q. How do stability studies under varying pH and temperature conditions inform formulation strategies for this compound?
- Methodology : Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) and monitor degradation products via LC-MS. For cyclobutanol derivatives, hydrolysis under acidic/basic conditions or thermal decomposition are key degradation pathways. Compare results to pharmacopeial guidelines for ethambutol hydrochloride, which mandates strict control of 2-aminobutanol impurities .
Q. What strategies resolve contradictions in stereochemical assignment between computational predictions and experimental data?
- Methodology : Cross-validate results using multiple techniques:
- X-ray crystallography : Definitive structural confirmation.
- Vibrational circular dichroism (VCD) : Detects subtle stereochemical differences.
- Density Functional Theory (DFT) : Compare calculated vs. experimental NMR/IR spectra.
Discrepancies may arise from solvent effects or crystal packing; replicate experiments under controlled conditions .
Q. How can impurity profiles of this compound be linked to synthetic intermediates?
- Methodology : Use LC-MS/MS to identify trace impurities (e.g., cis isomers, unreacted precursors). For example, methyl ester derivatives of aminothiophene carboxylates (e.g., impurities in articaine synthesis) are monitored via similar workflows . Quantify impurities against reference standards and correlate with reaction conditions (e.g., pH, catalyst selection).
Data Contradiction Analysis
Q. Conflicting reports on isomer stability: How to design experiments to clarify degradation kinetics?
- Approach : Perform parallel stability studies on cis and trans isomers under identical conditions (e.g., UV light, oxidative stress). Use kinetic modeling (e.g., Arrhenius plots) to compare activation energies. Publish raw data alongside statistical analysis (e.g., ANOVA) to address reproducibility concerns .
Q. Discrepancies in HPLC retention times across studies: What factors contribute to variability?
- Resolution : Standardize chromatographic conditions (column batch, mobile phase pH, temperature). For cyclobutanol analogs, minor changes in methanol ratio (e.g., 28% vs. 30%) significantly alter retention. Validate methods using certified reference materials and inter-laboratory comparisons .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
